molecular formula C19H22N2O4S B2924297 4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}pyridine CAS No. 2380033-50-9

4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2924297
CAS No.: 2380033-50-9
M. Wt: 374.46
InChI Key: APUUKINTRCXOLK-UHFFFAOYSA-N
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Description

4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a benzofuran ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, including the formation of the benzofuran ring, the sulfonylation of the piperidine ring, and the coupling of these intermediates with the pyridine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets and pathways. The benzofuran ring may interact with enzymes or receptors, while the piperidine and pyridine rings can modulate the compound’s overall activity and selectivity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct structural motifs, which confer unique chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds .

Properties

IUPAC Name

4-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-26(23,18-3-4-19-16(12-18)7-11-24-19)21-10-1-2-15(13-21)14-25-17-5-8-20-9-6-17/h3-6,8-9,12,15H,1-2,7,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUUKINTRCXOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)COC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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